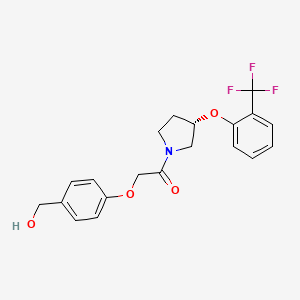
Scd1-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Scd1-IN-1 is a chemical compound known for its inhibitory effects on stearoyl-CoA desaturase 1 (SCD1), an enzyme that plays a crucial role in lipid metabolism by converting saturated fatty acids to monounsaturated fatty acids. The inhibition of SCD1 has been linked to various therapeutic applications, particularly in the treatment of metabolic diseases and cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Scd1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Formation of Intermediates: Initial steps often include the preparation of intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often using reagents like palladium catalysts, to form the core structure of this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Scd1-IN-1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it to reduced forms, often using reagents like sodium borohydride.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
科学研究应用
Scd1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SCD1 in lipid metabolism and its inhibition.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating metabolic diseases, cancer, and cardiovascular disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting lipid metabolism.
作用机制
Scd1-IN-1 exerts its effects by specifically inhibiting the activity of stearoyl-CoA desaturase 1. This inhibition disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to alterations in lipid metabolism. The molecular targets and pathways involved include:
Lipid Metabolism Pathways: Inhibition of SCD1 affects the synthesis and composition of cellular lipids.
Signaling Pathways: It can modulate signaling pathways related to cell growth, survival, and apoptosis, such as the Hippo/YAP pathway.
相似化合物的比较
Similar Compounds
- CVT-11127
- CVT-12012
- A939572
- MF-438
- MK-8245
- CAY10566
- T-3764518
- BZ36
- SSI-4
- SW208108
- SW203668
Uniqueness
Scd1-IN-1 is unique in its specific inhibition of stearoyl-CoA desaturase 1, making it a valuable tool for studying the enzyme’s role in lipid metabolism and its potential as a therapeutic target. Compared to other similar compounds, this compound may offer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties .
属性
分子式 |
C20H20F3NO4 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC 名称 |
2-[4-(hydroxymethyl)phenoxy]-1-[(3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C20H20F3NO4/c21-20(22,23)17-3-1-2-4-18(17)28-16-9-10-24(11-16)19(26)13-27-15-7-5-14(12-25)6-8-15/h1-8,16,25H,9-13H2/t16-/m0/s1 |
InChI 键 |
MZYNHNDFHWNIIU-INIZCTEOSA-N |
手性 SMILES |
C1CN(C[C@H]1OC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)CO |
规范 SMILES |
C1CN(CC1OC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


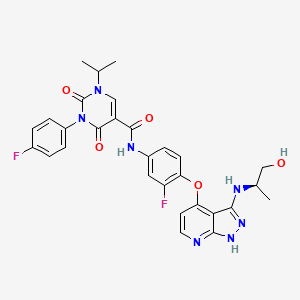
![(4S)-2-[6-(5-oxohexanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B15142019.png)
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B15142024.png)
![N-[9-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15142030.png)

![2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B15142037.png)

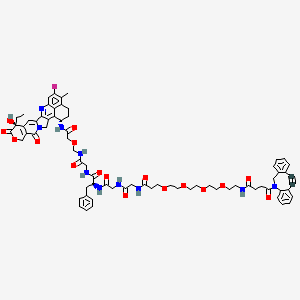
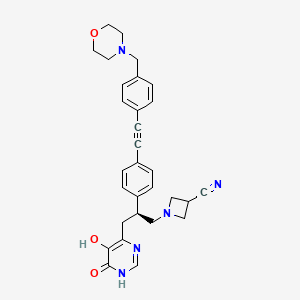


![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)
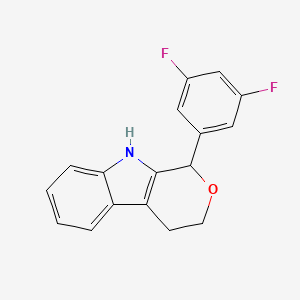
![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15142096.png)
